2-Methyl-5-(tributylstannyl)pyridine
Overview
Description
“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .
Molecular Structure Analysis
The molecular weight of “this compound” is 382.17 . The SMILES string representation of the molecule isCCCCSn(CCCC)c1ccc(C)nc1
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .Scientific Research Applications
Synthesis and Functionalization
- Ethynyltributyltin, a synthetic equivalent for various alkynes, can cycloadd to certain pyridine derivatives to yield functionalized pyridines, which are otherwise unattainable by direct cycloaddition. This includes the synthesis of 4-tributylstannyl-6-phenyl-pyridine-2-carboxylic acid methyl ester, demonstrating the utility of tributylstannyl groups in complex organic synthesis (Sauer & Heldmann, 1998).
Catalysis and Polymerization
- Catalytic systems involving thienylstannanes, such as 5-tributylstannyl-2,2′-bithiophene, have been developed for coupling reactions with dibromopyridine. This has led to the synthesis of electrochromic polymers with potential applications in various fields (Krompiec et al., 2008).
Applications in Organic Electronics
- The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves the cross-coupling reaction of 2-(tributylstannyl)pyridine. These compounds exhibit unique optical properties, suggesting potential uses in organic electronics and as pH sensors due to their strong emission solvatochromism and luminescent pH sensitivity (Hadad et al., 2011).
Methodologies in Organic Synthesis
- The synthesis of 4-tributylstannyl-2,6-oligopyridines demonstrates a novel methodology in organic synthesis. This process involves cycloadditions with ethynyltributyltin, leading to branched oligopyridines, showcasing the role of tributylstannyl derivatives in constructing complex organic molecules (Pabst & Sauer, 1999).
Safety and Hazards
“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
2-Methyl-5-(tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.
Biochemical Pathways
Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .
Result of Action
Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .
Properties
IUPAC Name |
tributyl-(6-methylpyridin-3-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHSSUYFVJPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592853 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167556-64-1 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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